1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea
Description
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea is a synthetic small molecule characterized by a urea core flanked by a phenethyl group and a piperidine derivative substituted with an isonicotinoyl moiety. This compound’s structure integrates a rigid aromatic system (isonicotinoyl) and a flexible piperidine scaffold, which may enhance its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(19-7-11-22-12-8-19)25-14-9-18(10-15-25)16-24-21(27)23-13-6-17-4-2-1-3-5-17/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHCRFPJFMQZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Isonicotinoyl Group: The piperidine intermediate is then reacted with isonicotinic acid or its derivatives to introduce the isonicotinoyl group. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Formation of the Phenethylurea Moiety: The final step involves the reaction of the isonicotinoylpiperidine intermediate with phenethyl isocyanate to form the desired phenethylurea compound. This reaction is typically carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against three analogous urea derivatives (Table 1).
Table 1: Structural and Functional Comparison
Structural and Pharmacokinetic Differences
- Rigidity vs. Flexibility: The isonicotinoyl group in the target compound introduces rigidity, which may limit conformational adaptability compared to the fluorophenylpropyl-tetrazolyl analog in . However, this rigidity could improve binding specificity in enzyme-active sites .
- Lipophilicity : The phenethyl group in the target compound provides moderate lipophilicity (clogP ~3.5, estimated), lower than the fluorophenylpropyl analog (clogP ~4.2) but higher than the naphthyridine derivative (clogP ~3.0) .
- Metabolic Stability: Fluorinated analogs (e.g., and ) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas the target compound’s isonicotinoyl group may undergo faster hepatic clearance via hydrolysis .
Research Findings and Implications
- Therapeutic Potential: The naphthyridine derivative’s nanomolar activity highlights urea-based compounds as promising kinase inhibitors, while the target compound’s isonicotinoyl group may favor CNS-targeted applications due to blood-brain barrier penetration .
- Optimization Challenges : Balancing rigidity and solubility remains critical; introducing polar groups (e.g., tetrazolyl) without compromising target affinity is a key area for future research .
Biological Activity
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea (CAS No. 1396714-59-2) is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a piperidine ring, an isonicotinoyl group, and a phenethylurea moiety, suggests various mechanisms of action that could be explored for therapeutic applications.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. It may modulate the activity of certain receptors or enzymes, leading to various pharmacological effects. However, detailed studies are required to elucidate the precise molecular pathways involved.
Biological Activities
Research into the biological activities of this compound has indicated potential applications in several areas:
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential as a lead compound for developing new antibiotics.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against gastrointestinal stromal tumors (GISTs). In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, it has shown significant antiproliferative efficacy against GIST-T1 and GIST-882 cell lines with GI50 values of 0.021 and 0.043 μM, respectively .
3. Neuroprotective Effects
There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases. Its interaction with neuroreceptors could lead to modulation of neurotransmitter levels, providing a basis for further exploration in this area.
Comparative Analysis
To provide context regarding its biological activity, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylcarbamate | Moderate | Antimicrobial | Less potent than the urea derivative |
| 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylthiourea | High | Anticancer | Similar mechanism but different efficacy |
| 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea | Low | Antimicrobial | Different structural properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
